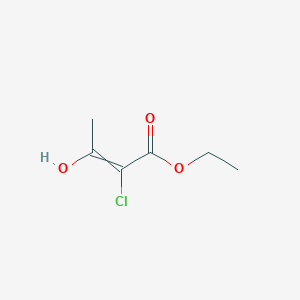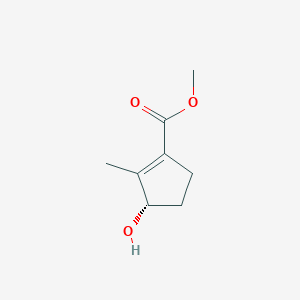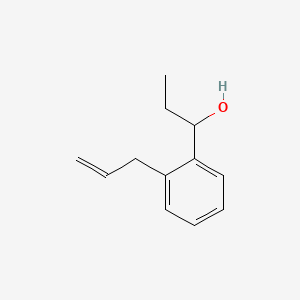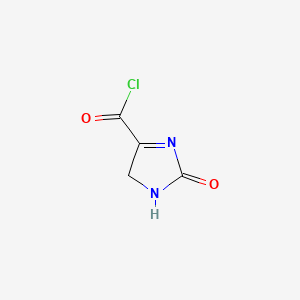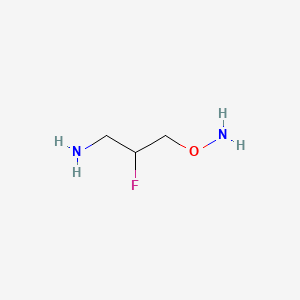
5-Bromo-2-hydroxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-hydroxybenzoate, also known as ethyl this compound, is an organic compound with the molecular formula C9H9BrO3. It is a derivative of salicylic acid, where the hydrogen atom at the 5-position of the benzene ring is replaced by a bromine atom. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-hydroxybenzoate typically involves the bromination of salicylic acid. One common method is the reaction of salicylic acid with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out in a solvent like acetic acid at elevated temperatures to ensure complete bromination .
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through a similar bromination process, but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and high yields. The product is then purified through recrystallization or distillation .
Análisis De Reacciones Químicas
Types of Reactions: 5-Bromo-2-hydroxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Esterification: The hydroxyl group can react with carboxylic acids or their derivatives to form esters.
Reduction: The compound can be reduced to form 5-bromo-2-hydroxybenzyl alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Esterification: Acid chlorides or anhydrides in the presence of a base like pyridine.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution: Various substituted benzoates.
Esterification: Different esters of this compound.
Reduction: 5-bromo-2-hydroxybenzyl alcohol.
Aplicaciones Científicas De Investigación
5-Bromo-2-hydroxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-hydroxybenzoate involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The bromine atom enhances the compound’s ability to interact with hydrophobic pockets in proteins, increasing its binding affinity .
Comparación Con Compuestos Similares
- 5-Bromosalicylic acid
- 4-Bromo-2-hydroxybenzoic acid
- 2-Hydroxy-4-iodobenzoic acid
- 5-Fluorosalicylic acid
Comparison: 5-Bromo-2-hydroxybenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 5-Bromosalicylic acid, it has an ester functional group that can undergo further chemical modifications. The presence of the bromine atom in this compound also enhances its reactivity in nucleophilic substitution reactions compared to its fluorinated or iodinated counterparts .
Propiedades
Fórmula molecular |
C7H4BrO3- |
|---|---|
Peso molecular |
216.01 g/mol |
Nombre IUPAC |
4-bromo-2-carboxyphenolate |
InChI |
InChI=1S/C7H5BrO3/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,9H,(H,10,11)/p-1 |
Clave InChI |
IEJOONSLOGAXNO-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=C(C=C1Br)C(=O)O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Azabicyclo[3.1.0]hexane-2,4-dione,1-methyl-(9CI)](/img/structure/B13816651.png)
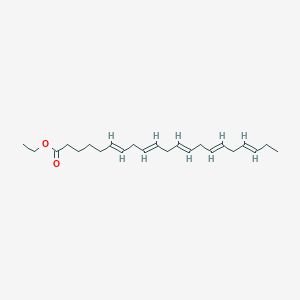

![2-(3,4-Dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-(2-methoxypropan-2-yl)pentanenitrile;hydrochloride](/img/structure/B13816668.png)
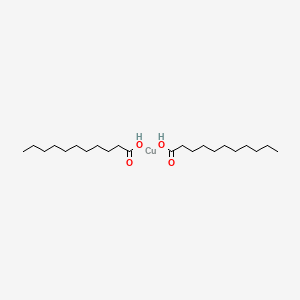
![2,3-dimethyl-5,6,7,7a-tetrahydro-4aH-cyclopenta[b]pyrazine](/img/structure/B13816676.png)
